1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-2-(naphthalen-2-yloxy)ethanone
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Overview
Description
1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-2-(naphthalen-2-yloxy)ethanone is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-2-(naphthalen-2-yloxy)ethanone typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Substitution Reactions: The methyl and phenylamino groups are introduced through electrophilic aromatic substitution reactions.
Coupling with Naphthalene: The naphthalene moiety is introduced via a nucleophilic substitution reaction, where a naphthalen-2-yloxy group is coupled with the quinoline core.
Formation of the Ethanone Linkage: The final step involves the formation of the ethanone linkage through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-2-(naphthalen-2-yloxy)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline core to a dihydroquinoline derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline or naphthalene rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or thiols.
Major Products:
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinoline derivatives.
Substitution Products: Various functionalized quinoline and naphthalene derivatives.
Scientific Research Applications
1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-2-(naphthalen-2-yloxy)ethanone has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Materials Science: It is explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-2-(naphthalen-2-yloxy)ethanone involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it inhibits topoisomerase enzymes, which are crucial for DNA unwinding and replication.
Comparison with Similar Compounds
1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-2-(phenoxy)ethanone: Similar structure but with a phenoxy group instead of a naphthalen-2-yloxy group.
1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-2-(benzyloxy)ethanone: Similar structure but with a benzyloxy group.
Properties
IUPAC Name |
1-(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-naphthalen-2-yloxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O2/c1-20-17-26(29-23-11-3-2-4-12-23)25-13-7-8-14-27(25)30(20)28(31)19-32-24-16-15-21-9-5-6-10-22(21)18-24/h2-16,18,20,26,29H,17,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEQQHCEKJFCMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1C(=O)COC3=CC4=CC=CC=C4C=C3)NC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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